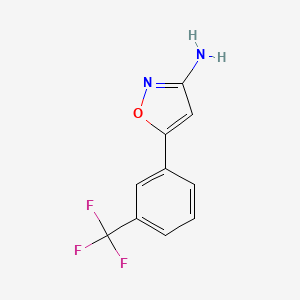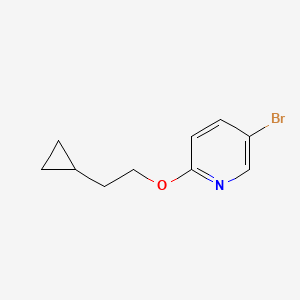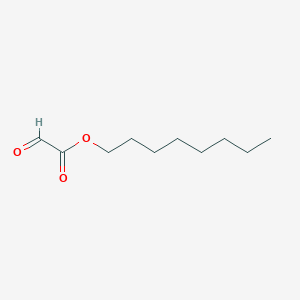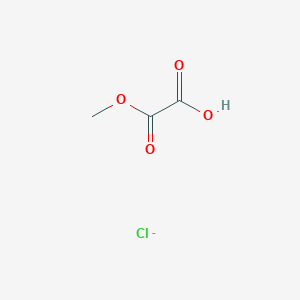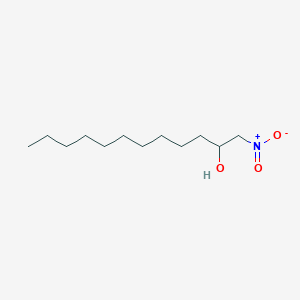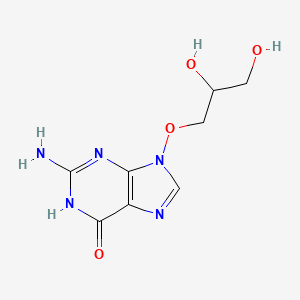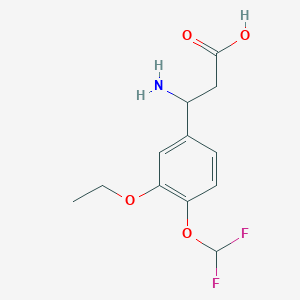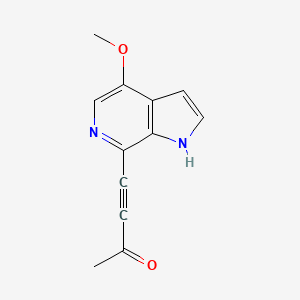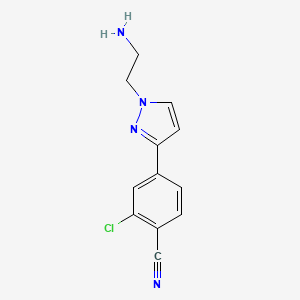![molecular formula C12H19BO4 B8557096 [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B8557096.png)
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid
Overview
Description
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. The aromatic ring has two substituents: a methoxymethoxy group at the second position and a tert-butyl group at the fifth position. This compound is a white crystalline solid and is used as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
The synthesis of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid typically involves the reaction of 5-tert-butyl-2-methoxyphenylboronic acid with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . The product is then purified by recrystallization.
This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an electrophilic coupling partner, usually an aryl or vinyl halide, in the presence of a palladium catalyst and a base such as potassium carbonate. The general reaction scheme is as follows:
R−B(OH)2+R′−X+2MBase→R−R′+BX2+2MOH
where ( R-B(OH)_2 ) is the boronic acid, ( R’-X ) is the electrophilic coupling partner, ( \text{MBase} ) is the base, ( R ) and ( R’ ) are the organic groups forming the new carbon-carbon bond, ( BX_2 ) is the boron byproduct, and ( \text{MOH} ) is the metal hydroxide byproduct.
Scientific Research Applications
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is widely used in organic synthesis and medicinal chemistry. Its primary application is in Suzuki-Miyaura coupling reactions, which are powerful tools for constructing carbon-carbon bonds. These reactions are essential for creating complex organic molecules, including pharmaceuticals and functional materials.
In medicinal chemistry, this compound is used to synthesize biaryl compounds with potential antitumor activity. It is also employed in the development of new materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of [5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid and the electrophilic coupling partner. The palladium catalyst facilitates the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid is similar to other arylboronic acids, such as 5-tert-butyl-2-methoxyphenylboronic acid and 5-tert-butyl-2-methoxybenzeneboronic acid . the presence of the methoxymethoxy group at the second position makes it unique, as this group activates the aromatic ring towards electrophilic substitution reactions and provides steric hindrance that influences the reactivity of the boron atom during coupling reactions.
Conclusion
This compound is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure and reactivity make it an important building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its applications in medicinal chemistry and material science highlight its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C12H19BO4 |
|---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
[5-tert-butyl-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO4/c1-12(2,3)9-5-6-11(17-8-16-4)10(7-9)13(14)15/h5-7,14-15H,8H2,1-4H3 |
InChI Key |
HEXMPMSEQFIMQK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OCOC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
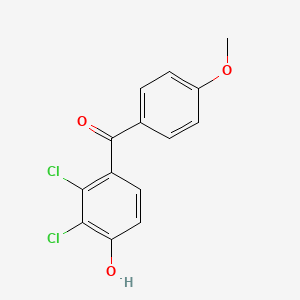
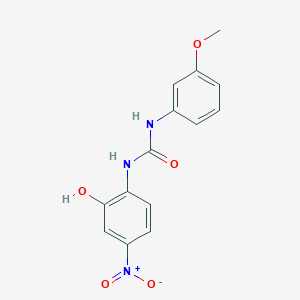
![5-Chloro-2-[(1-methylethyl)sulfanyl]benzonitrile](/img/structure/B8557036.png)
![tert-butyl (2R)-2-{[methoxy(methyl)amino]carbonyl}-4-morpholinecarboxylate](/img/structure/B8557043.png)
![8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8557051.png)
